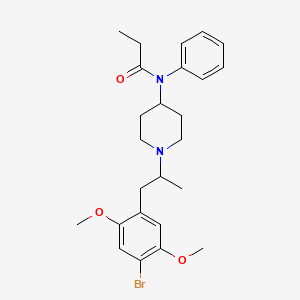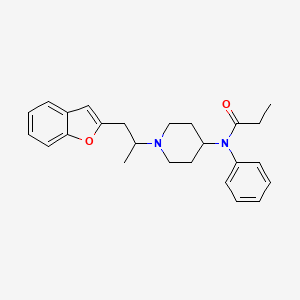
N-(2-APB) Fentanyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-APB) Fentanyl is a synthetic opioid that belongs to the class of fentanyl analogs. It is structurally similar to known opioids and is categorized as a benzofuran. This compound is primarily used for research and forensic applications due to its potent analgesic properties .
Preparation Methods
The synthesis of N-(2-APB) Fentanyl involves several steps, including the use of specific precursor chemicals. One common synthetic route involves the use of N-Phenethyl-4-piperidone and 4-anilino-N-phenethylpiperidine as precursors . The synthesis process typically includes high-yielding transformations and optimization steps to produce the desired compound efficiently . Industrial production methods often involve large-scale synthesis with stringent control over reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
N-(2-APB) Fentanyl undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include chloroformate, which is used in the analysis and identification of synthetic opioids . The major products formed from these reactions include Troc-norfentanyl and Troc-noracetylfentanyl, which are crucial for confirmatory identification .
Scientific Research Applications
N-(2-APB) Fentanyl is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and forensic science. It serves as an analytical reference standard for the identification and analysis of synthetic opioids . In pharmacological research, it is used to study the metabolic pathways and biotransformation of fentanyl analogs in various biological systems . Additionally, it is employed in forensic toxicology to detect and confirm the presence of fentanyl analogs in biological specimens .
Mechanism of Action
N-(2-APB) Fentanyl exerts its effects by binding to opioid receptors, particularly the mu-opioid receptor, which is coupled to G-proteins . Activation of these receptors leads to the downregulation of adenylate cyclase, reducing the concentrations of cyclic adenosine monophosphate (cAMP). This reduction in cAMP decreases the cAMP-dependent influx of calcium ions, resulting in analgesic effects . The compound also forms stable hydrogen bonds with conserved residues on the mu-opioid receptor, enhancing its binding affinity .
Comparison with Similar Compounds
N-(2-APB) Fentanyl is structurally similar to other fentanyl analogs, such as N-(2C-B) Fentanyl and N-(2,5-DMA) Fentanyl . Compared to these analogs, this compound is unique due to its specific structural modifications that enhance its potency and binding affinity to opioid receptors . Other similar compounds include morphine and heroin, which are also potent opioids but differ in their chemical structure and pharmacological effects .
Properties
Molecular Formula |
C25H30N2O2 |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
N-[1-[1-(1-benzofuran-2-yl)propan-2-yl]piperidin-4-yl]-N-phenylpropanamide |
InChI |
InChI=1S/C25H30N2O2/c1-3-25(28)27(21-10-5-4-6-11-21)22-13-15-26(16-14-22)19(2)17-23-18-20-9-7-8-12-24(20)29-23/h4-12,18-19,22H,3,13-17H2,1-2H3 |
InChI Key |
QOBILHNYPYXIGT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C1CCN(CC1)C(C)CC2=CC3=CC=CC=C3O2)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Disodium;4-carboxy-5-[(3-phenoxyphenyl)methyl-(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl]phthalate](/img/structure/B10817393.png)
![(1R,2R,13S,17R)-2,3,12,15,16-pentahydroxy-9,13,17-trimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-4,11-dione](/img/structure/B10817399.png)


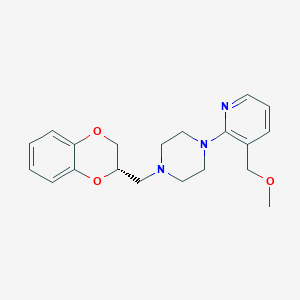
![2-Methyl-5-(2-methyl-3-methylenebicyclo[2.2.1]hept-2-yl)-2-penten-1-ol](/img/structure/B10817427.png)
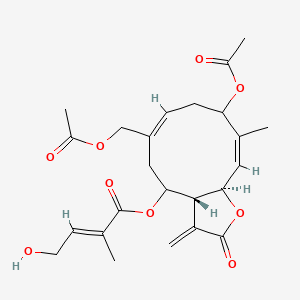
![[(1R,3R,4R,6S,9R)-4-Hydroxy-6-methyl-8-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-oxatricyclo[4.3.0.03,9]nonan-9-yl]methyl benzoate](/img/structure/B10817429.png)
![(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-N-[[2-(4-aminobutoxy)-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B10817437.png)

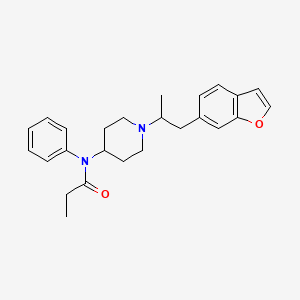

![4-chloro-2-[C-methyl-N-(2,4,6-trichloroanilino)carbonimidoyl]phenol](/img/structure/B10817487.png)
